N'-{[(2-methoxyphenyl)carbonyl]oxy}pyridine-2-carboximidamide
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Overview
Description
(Z)-[AMINO(PYRIDIN-2-YL)METHYLIDENE]AMINO 2-METHOXYBENZOATE is a compound that belongs to the class of Schiff bases. Schiff bases are compounds typically formed by the condensation of primary amines with carbonyl compounds.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-[AMINO(PYRIDIN-2-YL)METHYLIDENE]AMINO 2-METHOXYBENZOATE typically involves the reaction of 2-aminopyridine with 2-methoxybenzaldehyde under reflux conditions. The reaction is usually carried out in an ethanol solvent with a catalytic amount of acetic acid to facilitate the condensation reaction. The product is then purified by recrystallization from ethanol .
Industrial Production Methods
On an industrial scale, the synthesis of (Z)-[AMINO(PYRIDIN-2-YL)METHYLIDENE]AMINO 2-METHOXYBENZOATE can be optimized by using continuous flow reactors. This method allows for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and increases the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of corresponding quinones.
Reduction: Reduction of the imine group can yield the corresponding amine.
Substitution: The pyridine ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Electrophilic substitution reactions often require reagents like nitric acid for nitration or bromine for bromination.
Major Products
Oxidation: Formation of quinones.
Reduction: Formation of primary amines.
Substitution: Formation of nitro or halogenated derivatives.
Scientific Research Applications
Chemistry
In chemistry, (Z)-[AMINO(PYRIDIN-2-YL)METHYLIDENE]AMINO 2-METHOXYBENZOATE is used as a ligand in coordination chemistry. It forms stable complexes with various metal ions, which can be studied for their catalytic properties .
Biology
In biological research, this compound has been investigated for its potential antimicrobial properties. Studies have shown that it exhibits activity against a range of bacterial and fungal strains .
Medicine
In medicinal chemistry, (Z)-[AMINO(PYRIDIN-2-YL)METHYLIDENE]AMINO 2-METHOXYBENZOATE is explored for its potential as a drug candidate. Its ability to form stable complexes with metal ions makes it a promising candidate for developing metal-based drugs .
Industry
In the industrial sector, this compound is used in the synthesis of advanced materials, such as polymers and nanomaterials, due to its unique structural properties .
Mechanism of Action
The mechanism of action of (Z)-[AMINO(PYRIDIN-2-YL)METHYLIDENE]AMINO 2-METHOXYBENZOATE involves its ability to form coordination complexes with metal ions. These complexes can interact with biological molecules, such as proteins and nucleic acids, leading to various biological effects. The compound’s antimicrobial activity is attributed to its ability to disrupt the cell membrane and interfere with essential metabolic processes in microorganisms .
Comparison with Similar Compounds
Similar Compounds
- (Z)-[AMINO(PYRIDIN-2-YL)METHYLIDENE]AMINO 3-METHOXYBENZOATE
- (Z)-[AMINO(PYRIDIN-2-YL)METHYLIDENE]AMINO 4-METHOXYBENZOATE
- (Z)-[AMINO(PYRIDIN-2-YL)METHYLIDENE]AMINO 2-HYDROXYBENZOATE
Uniqueness
(Z)-[AMINO(PYRIDIN-2-YL)METHYLIDENE]AMINO 2-METHOXYBENZOATE is unique due to the presence of the methoxy group at the ortho position of the benzoate moiety. This structural feature enhances its ability to form stable coordination complexes with metal ions, making it more effective in various applications compared to its analogs .
Properties
Molecular Formula |
C14H13N3O3 |
---|---|
Molecular Weight |
271.27 g/mol |
IUPAC Name |
[(Z)-[amino(pyridin-2-yl)methylidene]amino] 2-methoxybenzoate |
InChI |
InChI=1S/C14H13N3O3/c1-19-12-8-3-2-6-10(12)14(18)20-17-13(15)11-7-4-5-9-16-11/h2-9H,1H3,(H2,15,17) |
InChI Key |
UOFDUGZZJBYOJI-UHFFFAOYSA-N |
Isomeric SMILES |
COC1=CC=CC=C1C(=O)O/N=C(/C2=CC=CC=N2)\N |
Canonical SMILES |
COC1=CC=CC=C1C(=O)ON=C(C2=CC=CC=N2)N |
solubility |
>40.7 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
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